molecular formula C12H7Cl2NO2 B6388040 2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid CAS No. 1261950-79-1

2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6388040
CAS No.: 1261950-79-1
M. Wt: 268.09 g/mol
InChI Key: ZHHPJQFDBFFYRB-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring and a phenyl ring, along with a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-phenylpyridine: Lacks the second chlorine atom on the phenyl ring.

    2-Chloro-5-(2-methylphenyl)pyridine: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    2-Chloro-5-(2-fluorophenyl)pyridine: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(14)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPJQFDBFFYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687296
Record name 2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-79-1
Record name 2-Chloro-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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